molecular formula C21H22N2O6S B609821 Pacma 31 CAS No. 1401089-31-3

Pacma 31

Cat. No.: B609821
CAS No.: 1401089-31-3
M. Wt: 430.5 g/mol
InChI Key: AHOOZADJPNUFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pacma 31 primarily targets the Protein Disulfide Isomerase (PDI) . PDI is a 57-kDa chaperone protein located in the endoplasmic reticulum (ER) and is known to regulate oxidative protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds . PDI is found to be upregulated in various human cancers, including ovarian, prostate, and lung cancers, as well as lymphoma, glioma, acute myeloid leukemia, and melanoma . Therefore, PDI is considered a promising druggable target . Additionally, this compound has also been reported to inhibit Thioredoxin Reductase (TrxR) , a pivotal regulator of redox homeostasis .

Mode of Action

This compound acts as an irreversible inhibitor of PDI and TrxR . It forms a covalent bond with the active site cysteines of PDI and the selenocysteine residue of TrxR . This interaction effectively and selectively curbs the activity of these enzymes in cells .

Biochemical Pathways

The inhibition of PDI and TrxR by this compound affects the redox homeostasis within cells . It stimulates the production of reactive oxygen species (ROS) at low micromolar concentrations, which in turn triggers the accumulation of oxidized thioredoxin (Trx) and GSSG in cells . This disruption of redox balance leads to oxidative stress .

Result of Action

The action of this compound leads to significant suppression of tumor growth, particularly in ovarian cancer, without causing toxicity to normal tissues . The disruption of redox homeostasis and the induction of oxidative stress lead to apoptosis in cancer cells .

Chemical Reactions Analysis

PACMA 31 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include copper catalysts, azide-containing molecules, and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Inhibition of Ovarian Cancer Growth

PACMA 31 has shown significant efficacy against ovarian cancer. In vivo studies using mouse xenograft models demonstrated that this compound effectively suppressed tumor growth without toxicity to normal tissues. The compound acts by covalently binding to the active site cysteines of PDI, inhibiting its enzymatic activity and thereby disrupting cancer cell survival mechanisms .

Cervical Cancer Cell Cytotoxicity

Research indicates that this compound selectively inhibits TrxR over glutathione reductase, leading to increased production of reactive oxygen species (ROS) at low micromolar concentrations. This ROS accumulation triggers apoptosis specifically in cervical cancer cells, marking this compound as a promising candidate for targeted cancer therapies .

Immunological Applications

This compound's role extends beyond oncology; it also regulates immune responses. Studies have shown that it can enhance tissue factor production in monocytes under specific conditions, highlighting its potential in modulating inflammatory responses .

Case Study 1: Ovarian Cancer Treatment

In a study involving human ovarian cancer cell lines, this compound was administered orally, demonstrating a significant reduction in tumor size without adverse effects on surrounding healthy tissues. The study confirmed that PDI inhibition is a viable strategy for treating resistant ovarian cancers .

Case Study 2: Modulation of Monocyte Activity

A separate investigation assessed the effects of this compound on monocyte tissue factor expression. The results indicated that low concentrations of this compound could enhance LPS-induced tissue factor production through NF-κB signaling pathways, while higher concentrations inhibited pro-coagulant activity, showcasing its dual role in inflammation modulation .

Biological Activity

Pacma 31 is a small-molecule compound recognized for its potent biological activity, particularly as an irreversible inhibitor of protein disulfide isomerase (PDI). This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth and influence various cellular processes.

  • Chemical Name : -(2,4-Dimethoxyphenyl)-N(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester
  • Molecular Formula : C₁₈H₁₉N₂O₆S
  • Purity : ≥99%

This compound exerts its effects primarily by inhibiting PDI, which plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum. The inhibition of PDI disrupts the normal cellular functions, leading to apoptosis in cancer cells. Specifically, this compound has been shown to:

  • Form covalent bonds with active site cysteines of PDI, resulting in irreversible inhibition .
  • Induce oxidative stress by targeting thioredoxin reductase (TrxR), further promoting apoptosis in cancer cells .

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of this compound:

  • Ovarian Cancer :
    • In vitro studies revealed that this compound significantly inhibits the growth of ovarian cancer cell lines, including those resistant to conventional therapies like doxorubicin and paclitaxel .
    • In vivo studies using mouse xenograft models showed that treatment with this compound led to a marked reduction in tumor size without notable toxicity to normal tissues. Specifically, tumor volumes decreased significantly over time, indicating effective tumor suppression .
  • Food Allergy Models :
    • Research involving ovalbumin-induced food allergy in mice indicated that this compound treatment resulted in decreased mast cell activation and reduced allergic symptoms such as diarrhea. This suggests a broader therapeutic potential for managing allergic responses through PDI inhibition .

Table of Biological Activity Findings

Study FocusModel TypeKey FindingsReference
Ovarian CancerIn vitro & In vivoInhibits cell growth; reduces tumor size
Food AllergyMouse modelAttenuates allergic responses; reduces mast cell activation
Oxidative StressCancer cell linesInduces apoptosis via TrxR inhibition

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOOZADJPNUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401089-31-3
Record name 1401089-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?

A1: this compound acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, this compound disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]

Q2: How does this compound interact with PDI at a molecular level?

A2: this compound irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed this compound’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []

Q3: What are the advantages of this compound compared to other PDI inhibitors?

A3: Compared to other known PDI inhibitors like LOC14, this compound demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, this compound exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]

Q4: Has this compound shown synergistic effects with existing cancer therapies?

A4: Yes, research indicates that this compound synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]

Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

A5: Recent studies suggest that this compound might be beneficial for treating food allergies. [] Inhibiting PDI with this compound suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []

Q6: Are there any known biomarkers that could predict the efficacy of this compound?

A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and this compound efficacy in HCC treatment.

Q7: How does this compound impact cell adhesion and migration in cancer cells?

A7: Research shows that this compound, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]

Q8: Has the structure-activity relationship (SAR) of this compound been investigated?

A8: While detailed SAR studies on this compound are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from this compound yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of this compound and related compounds could guide the development of more potent and selective PDI inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.